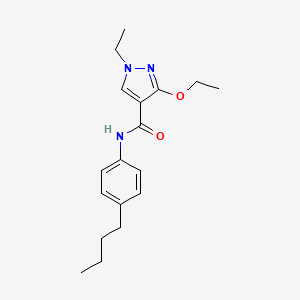
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, also known as 4-butylphenyl-3-ethoxy-1-ethylpyrazole-4-carboxamide or 4-BEPEPCA, is a novel compound with potential applications in a variety of scientific fields, including drug design, organic synthesis, and biochemistry. This compound is a derivative of pyrazole and has a unique structure and properties that make it a valuable tool for research.
Wissenschaftliche Forschungsanwendungen
4-BEPEPCA has a wide range of potential applications in scientific research. It can be used as a tool for drug design, allowing researchers to study the structure-activity relationships of different compounds. It can also be used as a building block for the synthesis of more complex molecules. Additionally, 4-BEPEPCA has potential applications in biochemistry, as it can be used to study the interactions between proteins and other molecules.
Wirkmechanismus
The mechanism of action of 4-BEPEPCA is not yet fully understood. However, it is believed that the compound interacts with proteins and other molecules to modify their activity. For example, it is thought to interact with enzymes to inhibit their activity, or to interact with receptors to activate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BEPEPCA are not yet fully understood. However, in vitro studies have shown that 4-BEPEPCA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-BEPEPCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a unique structure that makes it a valuable tool for research. Additionally, it is relatively stable and can be stored for extended periods of time. However, the compound is not yet fully understood and its effects on living organisms are not yet known, so caution should be taken when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-BEPEPCA. Further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in drug design and organic synthesis. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases and conditions. Finally, research could be conducted to explore its potential as a tool for studying the structure-activity relationships of different compounds.
Synthesemethoden
4-BEPEPCA is synthesized through a multi-step reaction process. The starting material is 4-butylphenol, which is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the ethoxy-substituted pyrazole. The product is then reacted with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of an acid, such as hydrochloric acid, to form the desired 4-BEPEPCA.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-7-8-14-9-11-15(12-10-14)19-17(22)16-13-21(5-2)20-18(16)23-6-3/h9-13H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBELSLJZGYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)


![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
![1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B6500979.png)